Cas no 19331-20-5 (3-chloro-5-methyl-1,2-benzothiazole)
3-chloro-5-methyl-1,2-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-5-methyl-1,2-benzothiazole
- DTXSID60546651
- 3-Chloro-5-methylbenzo[d]isothiazole
- EN300-1117747
- 19331-20-5
- SCHEMBL8391143
-
- Inchi: 1S/C8H6ClNS/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3
- InChI Key: SZRNYHCXIARAHX-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C)C=CC=2SN=1
Computed Properties
- Exact Mass: 182.9909481Da
- Monoisotopic Mass: 182.9909481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.1Ų
3-chloro-5-methyl-1,2-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117747-0.05g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 0.05g |
$1188.0 | 2023-10-27 | |
| Enamine | EN300-1117747-0.1g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 0.1g |
$1244.0 | 2023-10-27 | |
| Enamine | EN300-1117747-0.25g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 0.25g |
$1300.0 | 2023-10-27 | |
| Enamine | EN300-1117747-0.5g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 0.5g |
$1357.0 | 2023-10-27 | |
| Enamine | EN300-1117747-1.0g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 1g |
$1414.0 | 2023-06-09 | ||
| Enamine | EN300-1117747-2.5g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 2.5g |
$2771.0 | 2023-10-27 | |
| Enamine | EN300-1117747-5.0g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 5g |
$4102.0 | 2023-06-09 | ||
| Enamine | EN300-1117747-10.0g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 10g |
$6082.0 | 2023-06-09 | ||
| Enamine | EN300-1117747-1g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 1g |
$1414.0 | 2023-10-27 | |
| Enamine | EN300-1117747-5g |
3-chloro-5-methyl-1,2-benzothiazole |
19331-20-5 | 95% | 5g |
$4102.0 | 2023-10-27 |
3-chloro-5-methyl-1,2-benzothiazole Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-chloro-5-methyl-1,2-benzothiazole
3-Chloro-5-methyl-1,2-benzothiazole (CAS No. 19331-20-5): A Comprehensive Overview of Its Properties and Applications
The compound 3-chloro-5-methyl-1,2-benzothiazole (CAS No. 19331-20-5) is a heterocyclic organic molecule that has garnered significant attention in various industrial and research applications. This benzothiazole derivative is characterized by its unique molecular structure, which combines a chloro substituent and a methyl group on a benzothiazole backbone. Its chemical properties make it a versatile intermediate in the synthesis of more complex compounds, particularly in the fields of agrochemicals, pharmaceuticals, and materials science.
One of the most frequently searched questions about 3-chloro-5-methyl-1,2-benzothiazole revolves around its synthesis methods. Researchers often explore its preparation through cyclization reactions involving 2-amino-4-chloro-6-methylbenzenethiol or similar precursors. The compound’s thermal stability and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) are also key points of interest, as these properties influence its applicability in laboratory and industrial settings.
In recent years, the demand for benzothiazole-based compounds has surged due to their role in developing advanced materials. For instance, 3-chloro-5-methyl-1,2-benzothiazole is investigated for its potential use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic cells. Its ability to act as a ligand or building block in coordination chemistry further expands its utility in creating metal-organic frameworks (MOFs).
Another hot topic tied to this compound is its biological activity. While not directly used as a pharmaceutical agent, 3-chloro-5-methyl-1,2-benzothiazole serves as a precursor for synthesizing bioactive molecules with potential antimicrobial or anti-inflammatory properties. Researchers are particularly interested in its structure-activity relationship (SAR), which helps optimize derivatives for specific applications.
From an environmental perspective, the degradation pathways of benzothiazole derivatives are under scrutiny. Studies focus on their biodegradability and ecotoxicological impact, addressing concerns about sustainable chemistry. This aligns with the growing trend of green synthesis, where industries seek eco-friendly alternatives for chemical production.
In summary, 3-chloro-5-methyl-1,2-benzothiazole (CAS No. 19331-20-5) is a multifaceted compound with broad relevance in modern chemistry. Its applications span from material science to drug discovery, driven by its adaptable chemical framework. As research continues, this benzothiazole derivative is poised to play an even greater role in addressing contemporary scientific and industrial challenges.
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